N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phthalazine ring, nitrophenyl, and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine ring. The final step involves the acylation of the phthalazine derivative with 3-methylphenylacetyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in redox reactions, while the phthalazine ring may interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
- N-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)-3-NITROPHENYL)ACETAMIDE
- (4-methyl-3-nitrophenyl)(phenyl)methanone
- N-4-nitrophenyl nicotinamide
Uniqueness
N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both nitrophenyl and phthalazine moieties provides a versatile platform for chemical modifications and biological interactions .
Properties
Molecular Formula |
C23H18N4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C23H18N4O4/c1-15-6-4-8-17(12-15)24-21(28)14-26-23(29)20-11-3-2-10-19(20)22(25-26)16-7-5-9-18(13-16)27(30)31/h2-13H,14H2,1H3,(H,24,28) |
InChI Key |
ZVGAEOWYBVBZPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.